![molecular formula C26H23FN4O3 B2477336 Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-54-3](/img/structure/B2477336.png)
Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H23FN4O3 and its molecular weight is 458.493. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Comparison
Research on structurally related compounds reveals insights into the crystal structure and Hirshfeld surface analysis. For instance, a study on the hydrochloride salt of a similar compound demonstrates the significance of fluorinated analogues in molecular structural comparisons (Ullah & Stoeckli-Evans, 2021).
2. Synthesis and Antimicrobial Study
Synthesis of fluoroquinolone-based compounds, including those structurally similar to the specified compound, has been investigated for their antimicrobial properties. Such studies provide valuable information on the potential of these compounds in addressing microbial resistance (Patel & Patel, 2010).
3. Development of Piperazine Substituted Quinolones
Research into the synthesis of piperazine substituted quinolones, including compounds with similar structural frameworks, highlights the process of developing new derivatives with potential therapeutic applications (Fathalla & Pazdera, 2017).
4. Catalyzed Synthesis of Related Drugs
Studies on the catalyzed synthesis of drugs, such as Flunarizine, which share structural similarities, offer insights into the manufacturing and industrial production of related compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
5. Antitumor Activity Assessment
Some quinazolinone derivatives, similar in structure, have been synthesized and evaluated for their antitumor activity, providing insights into potential cancer therapeutic applications (Cao et al., 2005).
properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-34-25(33)18-7-12-22-23(17-18)28-26(31(24(22)32)21-5-3-2-4-6-21)30-15-13-29(14-16-30)20-10-8-19(27)9-11-20/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYJPPCOIXGSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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